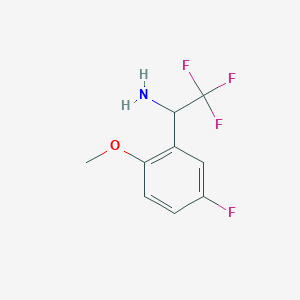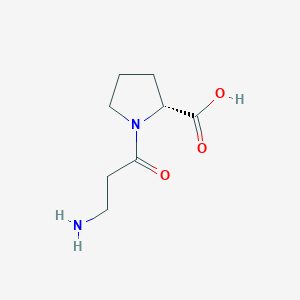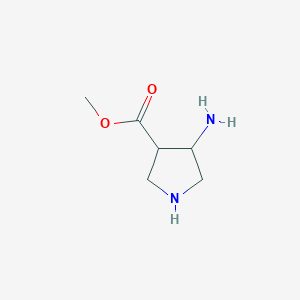
Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate is a chemical compound that features a lithium ion paired with a complex organic anion. This compound is notable for its unique structure, which includes both difluoromethyl and fluorobenzene groups, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate typically involves the introduction of difluoromethyl and fluorobenzene groups into a sulfinate framework. One common method includes the reaction of 2-(difluoromethyl)-5-fluorobenzenesulfonyl chloride with lithium hydroxide under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinate group to a sulfide.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include difluoromethylated and fluorinated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Lithium difluoro(oxalato)borate: Another lithium salt with fluorinated groups, used in battery electrolytes.
Lithium bis(trifluoromethanesulfonyl)imide: Known for its use in electrochemical applications due to its high ionic conductivity.
Uniqueness
Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate is unique due to its specific combination of difluoromethyl and fluorobenzene groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where these properties are desired .
Properties
Molecular Formula |
C7H4F3LiO2S |
|---|---|
Molecular Weight |
216.1 g/mol |
IUPAC Name |
lithium;2-(difluoromethyl)-5-fluorobenzenesulfinate |
InChI |
InChI=1S/C7H5F3O2S.Li/c8-4-1-2-5(7(9)10)6(3-4)13(11)12;/h1-3,7H,(H,11,12);/q;+1/p-1 |
InChI Key |
JAZHOERLOLYENH-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=C(C=C1F)S(=O)[O-])C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine](/img/structure/B13514666.png)
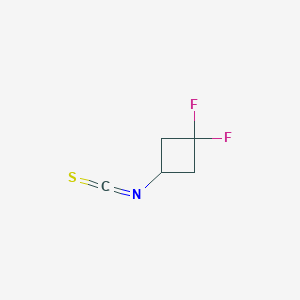
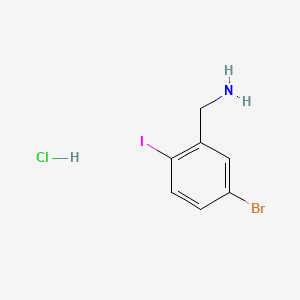
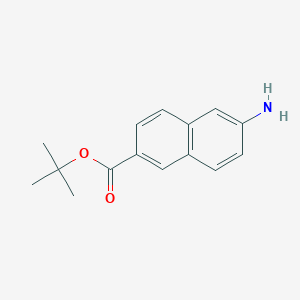


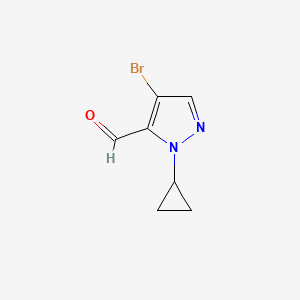
![(Cyclopropylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13514699.png)
![4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13514708.png)
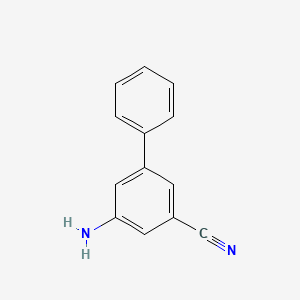
![Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate](/img/structure/B13514711.png)
